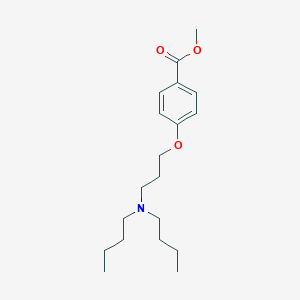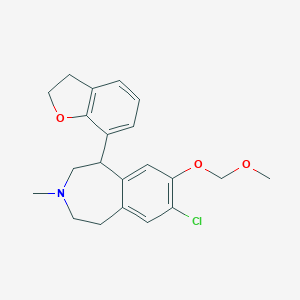
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function and memory, and its blockade by 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 leads to an improvement in cognitive function and memory.
Effets Biochimiques Et Physiologiques
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been shown to improve cognitive function, memory, and quality of life in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been shown to have a good safety profile and to be well-tolerated in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, one limitation of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its relatively low potency, which may limit its usefulness in some experimental paradigms.
Orientations Futures
There are several future directions for the study of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054. One direction is to further explore its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to investigate its potential therapeutic effects on other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, future research could focus on the development of more potent and selective 5-HT6 receptor antagonists for the treatment of cognitive impairment and other neurological disorders.
Méthodes De Synthèse
The synthesis of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 involves the reaction of 7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with 2,3-dihydro-1-benzofuran-7-carbaldehyde in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to yield the final product.
Applications De Recherche Scientifique
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the accumulation of beta-amyloid plaques in the brain. Clinical trials in humans have also demonstrated its efficacy in improving cognitive function and quality of life in patients with Alzheimer's disease.
Propriétés
Numéro CAS |
131766-66-0 |
|---|---|
Nom du produit |
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
Formule moléculaire |
C21H26ClNO3 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C21H24ClNO3/c1-23-8-6-15-10-19(22)20(26-13-24-2)11-17(15)18(12-23)16-5-3-4-14-7-9-25-21(14)16/h3-5,10-11,18H,6-9,12-13H2,1-2H3 |
Clé InChI |
IIBIGRAOJKCFBR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
Synonymes |
7-CBFMMMB 7-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



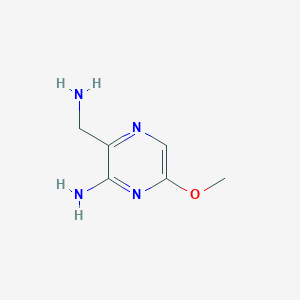
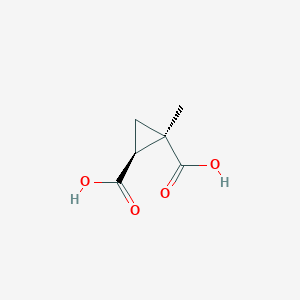
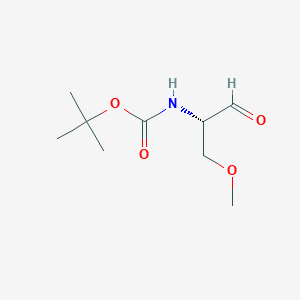
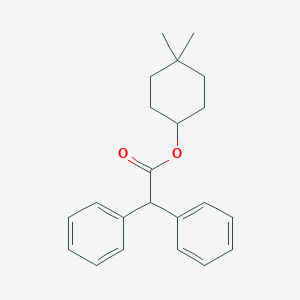
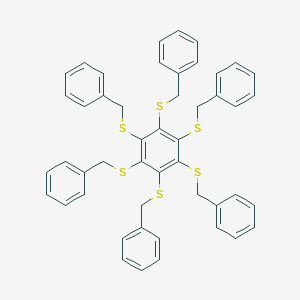


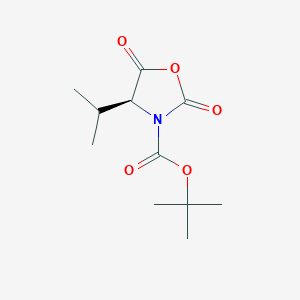
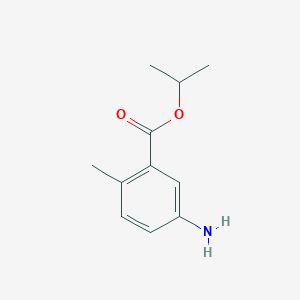
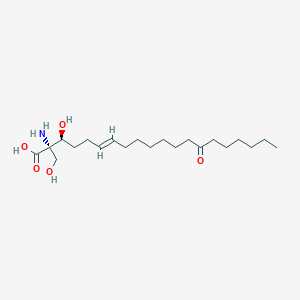
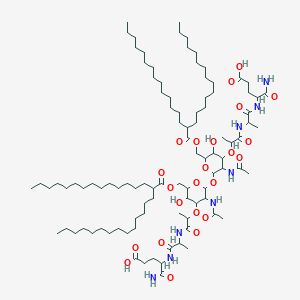
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
